molecular formula C18H11FN2 B12967490 4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile

4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile

Cat. No.: B12967490
M. Wt: 274.3 g/mol
InChI Key: UOCVTDFEXJTWBV-UHFFFAOYSA-N
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Description

4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C18H11FN2 This compound features a pyridine ring substituted with a fluorophenyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Trifluoromethyl)pyridin-4-yl)benzonitrile
  • 4-(6-Formylpyridin-2-yl)benzonitrile
  • 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

Uniqueness

4-(2-(4-Fluorophenyl)pyridin-3-yl)benzonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C18H11FN2

Molecular Weight

274.3 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C18H11FN2/c19-16-9-7-15(8-10-16)18-17(2-1-11-21-18)14-5-3-13(12-20)4-6-14/h1-11H

InChI Key

UOCVTDFEXJTWBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C#N

Origin of Product

United States

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